5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide is a chemical compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure and properties, which make it useful in a range of scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide typically involves the reaction of 5-hydroxy-1H-1,2,3-benzotriazole with a carboxylating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrobromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used as a corrosion inhibitor and in the formulation of various industrial products.
Wirkmechanismus
The mechanism of action of 5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, while the benzotriazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazole-5-carboxylic acid: Similar structure but lacks the hydroxyl group.
1-hydroxybenzotriazole: Similar structure but lacks the carboxylic acid group.
Uniqueness
5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H6BrN3O3 |
---|---|
Molekulargewicht |
260.04 g/mol |
IUPAC-Name |
6-hydroxy-3H-benzotriazole-5-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H5N3O3.BrH/c11-6-2-5-4(8-10-9-5)1-3(6)7(12)13;/h1-2,11H,(H,12,13)(H,8,9,10);1H |
InChI-Schlüssel |
CIITZQWNFPGYTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=C1NN=N2)O)C(=O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.